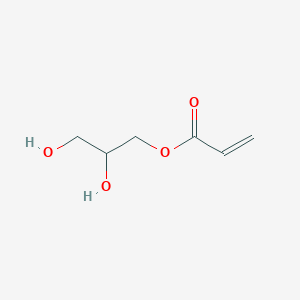

2,3-Dihydroxypropyl acrylate

Descripción

Significance as a Versatile Functional Monomer in Polymer Science

2,3-Dihydroxypropyl acrylate (B77674) (DHPA) serves as a highly versatile functional monomer due to the presence of its distinct chemical moieties. The acrylate group enables it to undergo polymerization, typically through free-radical mechanisms, to form a polyacrylate backbone. The two hydroxyl (-OH) groups are available for a variety of chemical modifications, such as esterification, etherification, and urethane (B1682113) formation. This dual functionality allows for the creation of polymers that can be tailored for specific applications.

The hydrophilic nature imparted by the diol functionality makes DHPA an excellent candidate for the synthesis of hydrogels. These crosslinked polymer networks can absorb and retain large amounts of water, rendering them suitable for various biomedical applications. Furthermore, the hydroxyl groups can serve as sites for crosslinking, eliminating the need for an additional crosslinking agent in some cases. Research has demonstrated that DHPA can be used in techniques like atom transfer radical polymerization (ATRP) to create well-defined polymers with controlled molecular weights and low polydispersity. This level of control is crucial for developing materials with precise and reproducible properties.

The ability to functionalize the hydroxyl groups post-polymerization further expands the utility of poly(2,3-dihydroxypropyl acrylate) (PDHPA). For instance, these groups can be modified to attach bioactive molecules, drugs, or other functional moieties, leading to the development of materials for drug delivery, tissue engineering, and biosensing. The monomer's water solubility is another advantage, allowing for polymerization to be carried out in aqueous media, which aligns with the principles of green chemistry.

Current Landscape of Research on Poly(this compound) and its Derivatives

Current research on poly(this compound) and its derivatives is vibrant and multifaceted, exploring a wide array of applications. A significant area of investigation is the synthesis of block copolymers. For example, block copolymers of poly(solketal acrylate) and poly(l-lactide) have been created using a combination of ring-opening polymerization (ROP) and atom transfer radical polymerization (ATRP). Subsequent hydrolysis of the solketal (B138546) groups yields amphiphilic block copolymers containing hydrophilic PDHPA blocks, which can self-assemble in aqueous solutions. researchgate.net These structures are being explored for their potential in drug delivery and nanotechnology.

Hydrogels based on DHPA are another major focus. Their biocompatibility and hydrophilic nature make them promising materials for wound healing, tissue engineering scaffolds, and controlled drug release systems. Researchers are also investigating the creation of molecularly imprinted polymers (MIPs) using DHPA. These polymers have highly selective recognition sites for specific molecules, which could lead to the development of advanced sensing materials.

Furthermore, the exploration of DHPA-based polymers extends to the development of "smart" materials. For instance, thermoresponsive block copolymers have been synthesized that incorporate PDHPA as a permanently hydrophilic block. mdpi.com These materials can undergo changes in their properties in response to temperature variations, opening up possibilities in areas like micellar catalysis and stimuli-responsive drug delivery. mdpi.com The synthesis of four-armed amphiphilic block copolymers containing PDHPA has also been reported, further expanding the architectural complexity and potential applications of these polymers. researchgate.net

Historical Context of Glycerol-Derived Acrylates in Material Innovations

The development of glycerol-derived acrylates like this compound is closely linked to the rise of the biodiesel industry. mdpi.com Glycerol (B35011) is a major byproduct of biodiesel production, and its increasing abundance has driven research into its valorization. mdpi.comnih.gov Historically, glycerol was synthesized from propylene (B89431) through a multi-step chemical process. nih.gov However, the surge in biodiesel manufacturing has transformed glycerol into a readily available and renewable feedstock. nih.gov

This surplus has spurred innovation in converting glycerol into value-added chemicals, including various acrylate monomers. acs.org The functionalization of glycerol to produce polymerizable monomers like DHPA represents a key strategy in sustainable chemistry, aiming to replace petroleum-derived materials with bio-based alternatives. mdpi.comacs.org The use of glycerol derivatives in photopolymerization is another area that has gained traction, as it offers an energy-efficient and rapid method for producing polymers. mdpi.com

Early research into polymers derived from glycerol laid the groundwork for the more complex and functional materials being developed today. Polyglycerol esters, for example, have been recognized for their biocompatibility and biodegradability, making them suitable for biomedical applications such as tissue engineering scaffolds and drug delivery systems. nih.gov The ability to create photocurable polymers from acrylated poly(glycerol dicarboxylic acid) esters has further demonstrated the potential of these materials in advanced manufacturing techniques like 3D printing. nih.gov The ongoing exploration of glycerol-based polymers continues to be a dynamic field, driven by the dual goals of creating innovative materials and promoting a more sustainable chemical industry. iastate.eduiastate.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydroxypropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPUOLBODXJOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905858 | |

| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10095-20-2 | |

| Record name | 2,3-Dihydroxypropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Mechanisms and Kinetic Studies of 2,3 Dihydroxypropyl Acrylate

Free Radical Polymerization (FRP) of 2,3-Dihydroxypropyl Acrylate (B77674)

Free radical polymerization is a fundamental method for polymerizing DHPA. This section delves into the kinetics and copolymerization behavior of DHPA under FRP conditions.

The free radical polymerization of 2,3-dihydroxypropyl acrylate (GA) has been studied in water-dioxane solutions across various temperatures. alfa-chemistry.com Kinetic constants for this process have been determined using UV spectroscopic techniques. alfa-chemistry.com For the acrylic monomer GA, the ratio of the rate constant of propagation to the rate constant of termination (k/k) exceeded 2 L·mol⁻¹, a value noted as being particularly high for this type of monomer. alfa-chemistry.com Throughout the polymerization process, the resulting polymers remained dissolved in the reaction mixture up to high conversion rates, and gel effects were not observed at monomer concentrations of 1 mol·L⁻¹ or lower. alfa-chemistry.com

It is important to note that some studies have utilized the methacrylate (B99206) counterpart, 2,3-dihydroxypropyl methacrylate (DHPMA), to investigate polymerization kinetics. For instance, the free radical polymerization of DHPMA was also studied in water-dioxane solutions, and its kinetic constants were determined. alfa-chemistry.com

The behavior of this compound in copolymerization systems is crucial for tailoring the properties of the resulting copolymers. While specific data for DHPA is limited in the provided results, studies on its methacrylate analog, 2,3-dihydroxypropyl methacrylate (DHPMA), offer valuable insights.

In the free radical copolymerization of N-isopropylacrylamide (NIPAm) and DHPMA, the reactivity ratios were determined to be r_DHPMA = 3.09 and r_NIPAm = 0.11. mdpi.comnih.gov These values indicate that DHPMA has a greater tendency for homopolymerization, while NIPAm is more inclined towards copolymerization. mdpi.comnih.gov Another study reported a reactivity ratio for DHPMA of 2.55 when copolymerized with NIPAm, though this was with a less pure sample of DHPMA. mdpi.com The product of the reactivity ratios being less than one suggests a tendency towards random copolymer formation. frontiersin.org

Table 1: Monomer Reactivity Ratios in the Copolymerization of 2,3-Dihydroxypropyl Methacrylate (DHPMA) and N-isopropylacrylamide (NIPAm)

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Source |

| DHPMA | NIPAm | 3.09 | 0.11 | mdpi.comnih.gov |

| DHPMA | NIPAm | 2.55 | 0.11 | mdpi.com |

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

Controlled/living radical polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. Atom Transfer Radical Polymerization (ATRP) has emerged as a particularly versatile method for the polymerization of DHPA. researchgate.net

ATRP is a robust method for synthesizing well-defined polymers from a wide array of monomers, including functional acrylates like DHPA. researchgate.netlu.se This technique allows for the creation of polymers with predictable chain lengths and narrow molecular weight distributions. researchgate.netmdpi.com

ATRP of a protected form of DHPA, specifically (2,2-dimethyl-1,3-dioxolane-4yl) methyl acrylate (DMDMA), has been successfully demonstrated. researchgate.net This approach allows for controlled polymerization, yielding polymers with well-defined structures. researchgate.net Subsequent hydrolysis of the resulting poly(DMDMA) produces the water-soluble poly(this compound) (PDHPA). researchgate.net Kinetic studies, along with gel permeation chromatography (GPC) and NMR data, have confirmed the controllable features of the ATRP of DMDMA. researchgate.net This method has been used to synthesize both linear and four-armed PDHPA. researchgate.net

The synthesis of block copolymers has also been achieved by combining ATRP and ring-opening polymerization (ROP). For instance, block copolymers of poly(solketal acrylate) and poly(l-lactide) were created, and subsequent hydrolysis of the solketal (B138546) acrylate segments yielded hydrophilic poly(this compound) blocks. This demonstrates the ability of ATRP to produce complex, functional polymer architectures. Surface-initiated ATRP (SI-ATRP) has also been employed to grow well-defined PDHPA brushes from silicon substrates, offering precise control over chain length and grafting density. smolecule.com

The success of ATRP is highly dependent on the optimization of the initiator and catalyst system. For the ATRP of tert-butyl acrylate, a related monomer, a CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine catalyst system with an alkyl bromide initiator was used. researchgate.net The addition of a solvent was found to be necessary to create a homogeneous catalytic system, which in turn decreased the polymerization rate and resulted in materials with low polydispersity. researchgate.net

In the context of aqueous ATRP, the initiator 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate (B8525525) (GlyBiB) and the ligand tris(dimethylamino)ethyl amine (Me6Tren) have been utilized. rsc.org The catalyst system often involves a copper(I) halide, such as CuBr or CuCl, complexed with a nitrogen-based ligand like Me6Tren or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). frontiersin.orgmdpi.com For instance, the CuCl/Me6Tren system has been successfully used in various solvents for the ATRP of acrylamides. mdpi.com The purity of reagents and stringent inert conditions are crucial for a successful ATRP reaction. lu.se

Atom Transfer Radical Polymerization (ATRP)

Aqueous-Phase ATRP Systems

Atom Transfer Radical Polymerization (ATRP) in aqueous media presents a sustainable and effective method for polymerizing hydrophilic monomers like DHPA. Often, the polymerization is carried out on the protected monomer, solketal acrylate (SKA), followed by hydrolysis to yield the poly(this compound) (PDHPA). mdpi.com

A notable ATRP system for acrylamides, which can be adapted for acrylates, utilizes a CuCl/Me₆Tren catalyst complex in solvent mixtures including water. mdpi.comsemanticscholar.org For instance, the ATRP of N-isopropylacrylamide (NIPAAm) has been successfully controlled in a water/N,N-dimethylformamide (DMF) mixture. semanticscholar.org The synthesis of block copolymers, such as those containing a PDHPA block, often involves using a macroinitiator. For example, a poly(solketal acrylate) (PSKA) homopolymer with an active bromine end group can be used to initiate the ATRP of a second monomer, like NIPAAm, in a mixture of isopropanol (B130326) and water. mdpi.com The reaction can be conducted at low temperatures, such as 0 °C, to maintain control over the polymerization process. mdpi.com

A significant advancement in aqueous ATRP is the development of self-deoxygenating systems. One such method exploits the disproportionation of a Cu(I) complex (e.g., Cu(I)Br/Me₆Tren) in water, which rapidly consumes dissolved oxygen. rsc.org This allows for the polymerization to proceed without the need for traditional deoxygenation techniques like sparging with inert gas. rsc.org Kinetic studies of this system, using a water-soluble initiator like 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate, have demonstrated rapid polymerization rates, achieving over 99% monomer conversion in as little as 12 minutes while maintaining low polydispersity (Đ ≈ 1.15). rsc.orgrsc.org This method is effective for a range of hydrophilic monomers and allows for the synthesis of well-defined homopolymers and block copolymers in water. rsc.org

Table 1: Research Findings on Aqueous-Phase ATRP of Acrylates and Acrylamides

| Monomer System | Initiator | Catalyst/Ligand | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Solketal Acrylate (as macroinitiator for NIPAAm) | PSKA-Br | Cu(I)Br/Me₆Tren | Isopropanol/Water | Controlled polymerization at 0°C; successful block copolymer synthesis. | mdpi.com |

| N-isopropylacrylamide (NiPAm) | 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate | Cu(I)Br/Me₆Tren | Water | Self-deoxygenating system; >99% conversion in 12 mins; Đ ≈ 1.15. | rsc.orgrsc.org |

| N-isopropylacrylamide (NIPAAm) | Methyl-2-chloropropionate | CuCl/Me₆Tren | Water/DMF | Good control over polymerization process; suitable for block copolymers. | semanticscholar.org |

Reversible Addition/Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition/Fragmentation Chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique used for synthesizing well-defined polymers from this compound, typically via its protected form, solketal acrylate (SKA). researchgate.net RAFT allows for precise control over molecular weight and results in low polydispersity values (Đ). researchgate.netnih.gov

The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the uniform growth of polymer chains. nih.gov Kinetic studies of the RAFT polymerization of SKA are crucial for identifying compatible CTAs and optimizing reaction conditions to produce well-defined poly(solketal acrylate) (PSKA). researchgate.net Research has shown that depending on the chosen CTA and reaction time, PSKA with molar masses up to 5700 g·mol⁻¹ and dispersity values as low as 1.1 can be achieved. researchgate.net

A significant application of RAFT with glycerol-derived monomers is the suppression of gelation. Direct esterification of glycerol (B35011) with acrylic acid produces a mixture of mono-, di-, and tri-acrylates, which readily crosslink and form a gel during conventional radical polymerization. rsc.org By employing RAFT polymerization, the gelation can be suppressed, enabling the synthesis of high molecular weight (up to 1 MDa), soluble, hyperbranched thermoplastic poly(acrylated glycerol). rsc.org This has been demonstrated by directly polymerizing a mixture of acrylated glycerol monomers using a CTA and a radical initiator like azobisisobutyronitrile (AIBN). rsc.org

The resulting PSKA can be chain-extended with other monomers, such as N-isopropyl acrylamide (B121943) (NIPAAm), to form block copolymers. researchgate.net Subsequent hydrolysis of the PSKA block yields amphiphilic block copolymers containing the hydrophilic PDHPA block. researchgate.net

Table 2: Research Findings on RAFT Polymerization of this compound Precursors

| Monomer(s) | CTA/Initiator | Key Findings | Resultant Polymer | Reference |

|---|---|---|---|---|

| Solketal Acrylate (SKA) | Various CTAs | Molar masses up to 5700 g·mol⁻¹, Đ as low as 1.1. | Poly(solketal acrylate) | researchgate.net |

| Acrylated Glycerol (mixture) | Dibenzyl carbonotrithioate / AIBN | Gelation suppressed, yielding high MW (1 MDa) thermoplastic polymers. | Hyperbranched poly(acrylated glycerol) | rsc.org |

| SKA and NIPAAm | RAFT CTA | Successful synthesis of amphiphilic block copolymers after hydrolysis. | PDHPA-b-PNIPAAm | researchgate.net |

Combination Polymerization Techniques (e.g., Ring Opening Polymerization and ATRP)

The synthesis of complex block copolymers incorporating a poly(this compound) (PDHPA) segment can be effectively achieved by combining different polymerization mechanisms. A prominent example is the combination of Ring Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP). researchgate.net This strategy allows for the creation of well-defined block copolymers from monomers that are not polymerizable by a single mechanism. mdpi.com

Typically, block copolymers of poly(L-lactide) (PLLA) and PDHPA are synthesized sequentially using a dual-functional initiator. researchgate.net The process involves two distinct pathways:

ROP followed by ATRP : In this more successful pathway, the ROP of L-lactide is initiated first. The resulting PLLA block contains an active site that can then serve as a macroinitiator for the ATRP of solketal acrylate (SKA). researchgate.net

Simultaneous ROP and ATRP : This approach involves carrying out both polymerization reactions at the same time using a dual-functional initiator. researchgate.net

The sequential block copolymerization, particularly ROP followed by ATRP, has been shown to yield well-defined block copolymers. researchgate.net After the polymerization is complete, the solketal acrylate segments are hydrolyzed under acidic conditions to produce the final amphiphilic block copolymers containing hydrophilic PDHPA blocks. researchgate.net These amphiphilic block copolymers can self-organize in aqueous solutions, a property studied using light scattering techniques. researchgate.net

Crosslinking Mechanisms and Network Formation in Poly(this compound) Systems

The dihydroxypropyl functionality of the repeating units in poly(this compound) (PDHPA) and its methacrylate analogue, poly(2,3-dihydroxypropyl methacrylate) (PDHPMA), provides reactive sites for crosslinking, enabling the formation of hydrogels and network polymers with tailored properties. smolecule.comclinisciences.com

One strategy involves the use of the hydroxyl groups in reactions to form cross-linked networks, which enhances the material's strength and stability. smolecule.com For example, glycerol acrylate itself can be synthesized and used as a cross-linking agent in the polymerization of other monomers like acrylic acid to form superabsorbent polymers. researchgate.net

A more advanced approach involves creating dynamic covalent networks, such as vitrimers. In these systems, the 1,2-diol groups of the dihydroxypropyl methacrylate units can form boronic ester cross-links with boronic acids. nih.gov For instance, a poly(butylacrylate)-based network was prepared using benzene-1,4-diboronic acid bis(2,3-dihydroxypropyl methacrylate) ester as a comonomer and cross-linker. An excess of 2,3-dihydroxypropyl methacrylate was also added to provide the necessary free diol groups to facilitate the transesterification of the boronic ester linkages, which gives the material its vitrimeric (reprocessable) character. nih.gov

Crosslinking can also be achieved by copolymerizing a monomer like 2,3-dihydroxypropyl methacrylate with a specific crosslinking agent. In one study, amphiphilic conetworks were prepared by the radical copolymerization of 2,3-dihydroxypropyl methacrylate with a methacrylate-functionalized polyisobutylene, which acted as a macro-crosslinker. researchgate.net Another method involves the statistical copolymerization of a monomer like 2-hydroxypropyl methacrylate (HPMA) with glycidyl (B131873) methacrylate (GlyMA). The resulting epoxy groups on the GlyMA units can then be reacted with a diamine cross-linker to form a robustly cross-linked network, a strategy used to stabilize block copolymer worm structures. acs.org The synthesis of hydrogels has also been performed by copolymerizing 2,3-dihydroxypropylmethacrylate with 2-hydroxyethylmethacrylate using ethylene (B1197577) dimethacrylate as the crosslinking agent. researchgate.net

Copolymerization and Advanced Polymer Architecture Design Utilizing 2,3 Dihydroxypropyl Acrylate

Graft Copolymerization from 2,3-Dihydroxypropyl Acrylate-Containing Backbones

"Grafting To" Strategies

The "grafting to" approach is a prominent method for surface modification where pre-synthesized polymer chains are attached to a substrate. nih.govlsu.eduacs.org This technique typically involves reacting functional end-groups on the polymer with complementary reactive sites on the surface. acs.org While this method allows for the precise characterization of the polymer before attachment, it can sometimes result in lower grafting densities compared to "grafting from" methods due to the steric hindrance of already-tethered polymer coils, which can impede the diffusion of subsequent chains to the surface. acs.orgrsc.org

Polymers incorporating 2,3-dihydroxypropyl acrylate (B77674), or its structural analog glycerol (B35011) monomethacrylate (GMA), are well-suited for "grafting to" strategies. The hydroxyl groups offer points for further reaction or impart desirable hydrophilic properties to the surface. A notable example involves the preparation of self-assembled monolayers (SAMs) on gold surfaces using a "grafting to" method with poly(glycerol methacrylate)s (PGMA) that possess a thiol end-group for anchoring. nih.gov In this research, the chirality of the polymer was found to influence protein adsorption and cell adhesion. nih.gov Studies indicated that SAMs formed from racemic PGMA (PGMA(rac)) exhibited a higher grafting density compared to those from enantiopure PGMA(R) and PGMA(S). nih.gov

Modern "grafting to" techniques frequently employ "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to achieve high efficiency and specificity in coupling reactions. nih.govacs.org This has been demonstrated in the synthesis of graft copolymers where a polymer backbone containing alkyne groups is reacted with various azido-terminated polymer side chains. acs.org A relevant study detailed the synthesis of a bottlebrush polymer architecture by reacting an alkyne-functionalized poly(2-oxazoline) backbone with poly(3-azido-2-hydroxypropyl methacrylate) side chains via a CuAAC coupling reaction. nih.gov

Table 1: Examples of "Grafting To" Strategies with Dihydroxypropyl-functionalized Polymers

| Polymer for Grafting | Substrate/Backbone | Coupling Method | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Poly(glycerol methacrylate) (PGMA) with thiol end-group | Gold surface | Thiol-gold self-assembly | Enantiopure PGMA SAMs reduced protein adsorption and cell adhesion compared to racemic PGMA SAMs. nih.gov | nih.gov |

| Poly(3-azido-2-hydroxypropyl methacrylate) | Alkyne-functionalized poly(2-oxazoline) | CuAAC Click Chemistry | Successful synthesis of bottlebrush polymers, demonstrating the utility of the dihydroxypropyl methacrylate (B99206) derivative in click-based grafting. nih.gov | nih.gov |

Star Polymer Architectures incorporating this compound Units

Star polymers, characterized by multiple polymer arms radiating from a central core, represent a significant class of advanced polymer architectures. The incorporation of this compound (DHPA) units into these structures imparts hydrophilicity and provides functional handles for further modification. The synthesis of these complex architectures is often achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.net

A common strategy involves the polymerization of a protected monomer, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate (DMDMA), from a multifunctional initiator, followed by the acidic hydrolysis of the acetal (B89532) protecting group to reveal the diol functionality of the DHPA units. researchgate.netresearchgate.net Research has demonstrated the synthesis of well-defined 6-armed star block copolymers of styrene (B11656) and DHPA using this method. researchgate.net The polymerization of DMDMA was initiated from a six-functional initiator, 2,3,6,7,10,11-hexakis(2-bromobutyryloxy) triphenylene (B110318), resulting in star polymers with narrow polydispersity indices (PDI) ranging from 1.21 to 1.24. researchgate.net Similarly, four-armed amphiphilic block copolymers, specifically S[poly(this compound)-block-poly(methyl acrylate)]4, have been prepared via ATRP of DMDMA. researchgate.netacs.org

In related work, linear and star-shaped poly(glycidyl methacrylate) (PGMA) have been synthesized via ATRP and subsequently functionalized through ring-opening reactions to yield poly(glycerol methacrylate)s (PGOHMA), which are structurally analogous to poly(DHPA). nih.gov

Table 2: Synthesis of Star Polymers Featuring Dihydroxypropyl Acrylate Units

| Number of Arms | Initiator/Core | Monomers | Polymerization Method | Polydispersity Index (Mw/Mn) | Reference(s) |

|---|---|---|---|---|---|

| 6 | 2,3,6,7,10,11-hexakis(2-bromobutyryloxy) triphenylene (HBTP) | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate (DMDMA), Styrene | ATRP | 1.21–1.52 | researchgate.net |

| 4 | Not specified | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate (DMDMA), Methyl acrylate | ATRP | Not specified | researchgate.net |

| 3 and 6 | Not specified | Methyl acrylate | ATRP | Not specified | acs.org |

Fabrication of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered with high selectivity and affinity for a specific target molecule (template). nih.govnih.gov The fabrication process involves polymerizing functional monomers and a high proportion of cross-linking monomers in the presence of the template molecule. europa.eumdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target, enabling selective rebinding. europa.euusm.edu

The chemical compound this compound is a valuable functional monomer for creating MIPs. Its hydroxyl groups can form non-covalent interactions, such as hydrogen bonds, with the template molecule, which is crucial for creating effective recognition sites. frontiersin.org These MIPs can serve as advanced materials for selective sensing and separation. nih.gov

The selectivity of MIPs is a key performance metric. In one study, MIPs designed for Bisphenol A (BPA) were tested for competitive adsorption against structurally similar compounds, including Bisphenol A bis(2,3-dihydroxypropyl) ether. europa.eu This demonstrates the importance of the dihydroxypropyl moiety in studies of molecular recognition and highlights the ability of MIPs to differentiate between closely related structures. europa.eu MIPs are frequently used as robust and reusable sorbents in applications like solid-phase extraction for analyzing complex environmental or biological samples. nih.gov For instance, MIPs have been developed for the selective extraction of various analytes, including hormones, herbicides, and pharmaceuticals, from complex matrices. nih.govmdpi.com

Table 3: Components and Applications of Molecularly Imprinted Polymers (MIPs)

| Template Molecule | Functional Monomer(s) | Cross-linker | Application | Reference(s) |

|---|---|---|---|---|

| Bisphenol A (BPA) | Not specified | Not specified | Selective adsorption material; selectivity tested with Bisphenol A bis(2,3-dihydroxypropyl) ether. europa.eu | europa.eu |

| Sunitinib (anticancer drug) | Not specified | Not specified | Theranostic system for controlled drug release and monitoring. nih.gov | nih.gov |

| Acteoside | 4-Vinylpyridine | Ethylene (B1197577) glycol dimethacrylate | Selective adsorption and purification of acteoside from Cistanche tubulosa extracts. frontiersin.org | frontiersin.org |

Chemical Modification and Functionalization Strategies for Poly 2,3 Dihydroxypropyl Acrylate

Post-Polymerization Functionalization of Hydroxyl Groups

The vicinal diol units on each repeating monomer of PDHPA are the primary sites for chemical modification. These hydroxyl groups can undergo a variety of classic organic reactions, allowing for the introduction of a diverse array of functional moieties.

Esterification and etherification are fundamental reactions for modifying the hydroxyl groups of PDHPA. These reactions can alter the polymer's solubility, thermal properties, and reactivity.

Esterification involves reacting the hydroxyl groups with carboxylic acids, acid chlorides, or anhydrides to form ester linkages. For instance, Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be employed to attach carboxylic acid-bearing molecules. googleapis.com This method has been used to graft dihydroxyphenol derivatives onto polymers with pendant hydroxyls, such as poly(2-hydroxyethyl acrylate), a structural analogue of PDHPA. googleapis.com The reaction conditions are typically mild, proceeding at room temperature in organic solvents. googleapis.com The degree of functionalization can be controlled by the stoichiometry of the reactants and reaction time. googleapis.com

Etherification introduces an ether linkage by reacting the hydroxyl groups with alkyl halides or epoxides under basic conditions. A notable example, though on a cellulose (B213188) backbone, is the synthesis of O-(2,3-dihydroxypropyl) cellulose through the reaction of cellulose with glycidol (B123203) in a NaOH/urea aqueous system. researchgate.net This demonstrates the feasibility of using glycidol to introduce additional diol units or other functional epoxides to the PDHPA backbone, potentially leading to hyperbranched structures with an increased density of hydroxyl groups. bohrium.com

A common strategy for synthesizing PDHPA and its derivatives involves the polymerization of a protected monomer, solketal (B138546) acrylate (B77674), followed by hydrolysis to reveal the diol. researchgate.net This approach prevents unwanted reactions at the hydroxyl groups during polymerization. Subsequent esterification or etherification can then be performed on the deprotected polymer.

| Reaction Type | Reagents | Resulting Linkage | Key Features |

| Esterification | Carboxylic acids (with DCC/DMAP), Acid Chlorides, Anhydrides | Ester (-O-C=O) | Alters hydrophobicity, introduces functional moieties. |

| Etherification | Alkyl Halides, Epoxides (e.g., Glycidol) | Ether (-O-) | Can increase hydroxyl density, create branched structures. |

The hydroxyl groups of PDHPA are reactive towards isocyanates, leading to the formation of carbamate (B1207046) (urethane) linkages. This reaction is a powerful tool for crosslinking the polymer or for grafting molecules that contain an isocyanate group. The formation of polyurethane networks from polyols is a well-established technology, and the same principle applies to the pendant diols of PDHPA. nih.govnih.gov

The reaction typically proceeds by mixing the polymer with a di- or polyisocyanate. The reaction can be catalyzed, for example by dibutyltin (B87310) dilaurate (DBTDL), to increase the rate of urethane (B1682113) formation. elsevierpure.comacs.org By reacting PDHPA with a diisocyanate, a crosslinked hydrogel can be formed, with properties dependent on the crosslinking density and the nature of the isocyanate used. Alternatively, monofunctional isocyanates can be used to graft specific chemical groups onto the polymer backbone. Research on silsesquioxane-based hybrid urethane acrylates has demonstrated the reaction of hydroxyl groups with isocyanate-acrylate adducts, indicating a viable pathway for derivatization. elsevierpure.com

This derivatization is significant for developing advanced materials such as coatings and adhesives where the robust urethane linkage provides desirable mechanical properties. nih.gov

| Reactant | Linkage Formed | Application |

| Diisocyanate | Urethane (-O-CO-NH-) | Crosslinking, hydrogel formation |

| Monoisocyanate | Urethane (-O-CO-NH-) | Grafting of functional groups |

Functionalization via the Acrylate Moiety (e.g., Michael Addition, Diels-Alder Cycloaddition)

Functionalization of the acrylate moiety after polymerization is fundamentally different from modifying the pendant diol groups. The carbon-carbon double bond of the acrylate monomer is consumed during the polymerization process, forming the saturated polymer backbone. Therefore, reactions like Michael addition or Diels-Alder cycloaddition cannot occur on the backbone in the same way they would on the monomer.

However, these powerful reactions are frequently used in polyacrylate systems by incorporating comonomers that bear the necessary reactive groups.

Diels-Alder Cycloaddition: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a prominent method for creating thermally reversible crosslinks in polymer networks, leading to self-healing materials. researchgate.netacs.org To apply this to a polyacrylate system, a monomer containing a furan (B31954) (diene) or maleimide (B117702) (dienophile) group is copolymerized with 2,3-dihydroxypropyl acrylate. acs.orgnih.gov The resulting copolymer can then be crosslinked through the Diels-Alder reaction by reacting with a complementary bismaleimide (B1667444) or difuran crosslinker, or simply by heating to induce reaction between pendant furan and maleimide groups on different chains. researchgate.netacs.org The crosslinks can be broken via the retro-Diels-Alder reaction at elevated temperatures and reformed upon cooling, allowing for material repair. bohrium.comacs.org

Michael Addition: The thiol-Michael addition reaction, the conjugate addition of a thiol to an electron-deficient alkene, is another highly efficient reaction used in polymer chemistry. In a similar strategy to the Diels-Alder approach, this reaction is often employed during network formation rather than as a post-polymerization modification of the backbone. For example, a vitrimer network was created by reacting a diacrylate-terminated poly(dimethylsiloxane) and 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA) with a tetrathiol crosslinker (pentaerythritol tetra(3-mercaptopropionate)) via a thiol-Michael addition reaction. rug.nl The inclusion of DHPMA introduced dangling hydroxyl groups that facilitated network flexibility and transesterification for self-healing properties. rug.nl

| Reaction | Strategy | Purpose |

| Diels-Alder | Copolymerization with furan/maleimide-functionalized comonomers | Reversible crosslinking, self-healing materials researchgate.netacs.org |

| Michael Addition | Network formation using thiol-ene chemistry with multifunctional thiols | Creation of crosslinked networks and hydrogels rug.nl |

Click Chemistry Approaches for Advanced Polymer Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). These reactions are exceptionally well-suited for post-polymerization modification.

To make PDHPA amenable to click chemistry, the polymer must first be functionalized with either azide (B81097) or alkyne groups. This can be achieved by reacting the pendant hydroxyl groups. For example, the hydroxyls can be reacted with 2-bromoisobutyryl bromide to introduce an ATRP initiator, which can then be converted to an azide. More directly, an azide group can be introduced by converting the hydroxyl groups to a good leaving group (e.g., tosylate) followed by substitution with sodium azide.

A highly relevant approach involves the synthesis of a copolymer containing azide functionalities directly. One study prepared an azide-functionalized copolymer, poly(tert-butyl methacrylate)-co-poly(2-hydroxy-3-azidopropyl methacrylate), which is structurally very similar to a modified PDHPA. acs.org This azide-bearing polymer is then ready to be "clicked" with various alkyne-containing molecules, enabling the straightforward attachment of complex functionalities like peptides, drugs, or affinity ligands. nih.govlu.se This strategy has been used to functionalize polymer brushes on nanoparticles for biomedical applications, such as the selective binding of proteins. lu.se

The thiol-ene reaction, another click reaction, involves the radical-mediated addition of a thiol across a double bond. While often used for polymerization, it can also be used for post-functionalization if alkene groups are first introduced onto the PDHPA backbone.

Surface Functionalization and Polymer Brush Formation

Poly(this compound) can be grafted from a surface to form a "polymer brush," which consists of polymer chains tethered at one end to a substrate at a high density. oup.commrs-j.org These brushes are of great interest for modifying the surface properties of materials, such as wettability, biocompatibility, and friction. oup.commrs-j.org

The most common method for creating PDHPA brushes is through surface-initiated atom transfer radical polymerization (SI-ATRP). elsevierpure.comoup.com The process typically involves:

Immobilizing an ATRP initiator on a substrate surface (e.g., a silicon wafer).

Polymerizing a protected monomer, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (a protected version of the corresponding methacrylate), from the surface-bound initiators. oup.commrs-j.org

Hydrolyzing the resulting polymer brush with acid (e.g., HCl) to remove the protecting groups and expose the diol functionalities, yielding a hydrophilic poly(2,3-dihydroxypropyl methacrylate) brush. mrs-j.orgsmolecule.com

Once formed, these brushes present a high density of diol groups at the material's interface, which can be further functionalized. For example, researchers have investigated the functionalization of periodate-oxidized poly[N-(2,3-dihydroxypropyl)acrylamide] (PDHPAA) brushes, a close amide-based analogue of PDHPA. nih.govresearchgate.net The periodate (B1199274) oxidation cleaves the 1,2-diol to form reactive aldehyde groups, which can then be used to immobilize biomolecules like proteins via reductive amination. nih.gov This demonstrates a powerful method for creating bioactive surfaces.

Another approach is the "grafting to" method, where pre-synthesized polymers are attached to a surface. For instance, well-defined polymers with a terminal catechol group have been synthesized and then immobilized on iron oxide nanoparticles, leveraging the strong binding affinity of catechols for metal oxide surfaces. rsc.org

| Technique | Description | Key Application |

| SI-ATRP ("Grafting From") | Polymerization of a protected monomer from a surface-immobilized initiator, followed by deprotection. oup.commrs-j.org | Creates high-density polymer brushes for modifying surface friction and wettability. elsevierpure.comoup.com |

| Periodate Oxidation | Cleavage of the 1,2-diol groups on the brush to form reactive aldehydes. nih.gov | Enables covalent immobilization of biomolecules (e.g., proteins). nih.govresearchgate.net |

| "Grafting To" | Attachment of pre-formed, end-functionalized PDHPA to a surface. rsc.org | Functionalization of nanoparticles and other materials. rsc.org |

Characterization Techniques for 2,3 Dihydroxypropyl Acrylate Polymers and Materials

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the chemical structure and functional groups of 2,3-dihydroxypropyl acrylate (B77674) polymers. These methods provide detailed information at the molecular level, confirming successful polymerization and desired chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of poly(2,3-dihydroxypropyl acrylate) (PDHPA) and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the polymer's structure, verify the successful hydrolysis of precursor polymers, and determine the composition of copolymers. mdpi.comrsc.org

Often, PDHPA is synthesized by first polymerizing a protected monomer, such as solketal (B138546) acrylate (SKA), followed by the removal of the protecting group under acidic conditions to reveal the diol functionality. ¹H NMR spectroscopy is critical in verifying the completion of this hydrolysis step. The disappearance of signals corresponding to the acetal (B89532) protons of the solketal group and the appearance of new signals corresponding to the hydroxyl protons confirm the successful conversion to PDHPA. mdpi.com For instance, the complete hydrolysis of poly(solketal acrylate) (PSKA) to PDHPA is confirmed by the disappearance of the characteristic signals of the acetal group in the ¹H NMR spectrum. mdpi.com Similarly, in the synthesis of poly(2,3-dihydroxypropyl methacrylate) (PGMA), the disappearance of signals from the dioxolane ring protons and the emergence of diol proton signals are monitored. acs.org

In copolymer systems, such as poly(this compound-b-N-isopropylacrylamide), ¹H NMR is used to determine the relative block length ratio by comparing the integration of characteristic peaks from each block. mdpi.com

¹³C NMR provides complementary information, corroborating the structural assignments made by ¹H NMR. For example, after the hydrolysis of a protected polymer, the ¹³C NMR spectrum will show the disappearance of carbon signals from the protecting group (e.g., the OCO carbon at ~108.78 ppm and methyl carbons at ~25-26 ppm for a dioxolane ring) and the appearance of signals corresponding to the diol carbons. acs.org

Detailed spectral assignments from research findings are summarized in the table below.

| Technique | Polymer/Monomer | Key Spectral Features and Observations | Reference |

| ¹H NMR | 2,3-dihydroxypropyl methacrylate (B99206) (DHMA) Monomer | Signals at δ 6.08 and 5.54 ppm (vinyl protons), 4.14-3.55 ppm (protons of the dihydroxypropyl group). | rsc.org |

| ¹H NMR | Poly(this compound-b-N-isopropylacrylamide) | Used to confirm complete hydrolysis of acetal moieties and to determine the relative block length ratio. | mdpi.com |

| ¹³C NMR | Poly(glycerol monomethacrylate) (PGMA) | Disappearance of dioxolane ring carbon signals (108.78, 26.46, 25.15 ppm) post-hydrolysis confirms conversion. | acs.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer, making it highly effective for monitoring the synthesis of PDHPA. The most significant application of FTIR in this context is the verification of the hydrolysis of the protected polymer precursor.

The conversion is confirmed by the appearance of a strong, broad absorption band in the region of 3000-3750 cm⁻¹, which is characteristic of the O-H stretching vibration of the newly formed diol groups. acs.org Concurrently, the bands associated with the protecting group diminish or disappear. For the monomer itself, characteristic peaks for the hydroxyl group (O-H) and the carbon-carbon double bond (C=C) are observed at approximately 3370 cm⁻¹ and 1640 cm⁻¹, respectively. rsc.org

The table below highlights characteristic FTIR absorption bands observed in the analysis of DHPA-related materials.

| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |

| O-H Stretch | ~3000-3750 (broad) | Confirms the presence of diol groups in PDHPA after hydrolysis. | acs.org |

| O-H Stretch (Monomer) | ~3370 | Indicates hydroxyl groups in the DHMA monomer. | rsc.org |

| C=C Stretch (Monomer) | ~1640 | Confirms the presence of the acrylate double bond in the monomer. | rsc.org |

| C=O Stretch (Ester) | ~1716-1730 | Characteristic of the acrylate ester carbonyl group in the polymer backbone. | ustc.edu.cn |

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FTIR and is particularly advantageous for analyzing bonds that are weakly active in IR, such as C-C backbones. While less commonly reported than FTIR for PDHPA, it is a valuable tool. For instance, in the characterization of a polymer network containing a derivative of 2,3-dihydroxypropyl methacrylate (DHMA), Raman spectroscopy was used alongside FTIR to confirm the structure of the final cured polymer film. rsc.org The PubChem database also lists a reference FT-Raman spectrum for the this compound monomer, indicating its utility in characterizing the foundational molecule. nih.gov

UV-Visible Spectroscopy for Kinetic Monitoring

UV-Visible (UV-Vis) spectroscopy can be employed to monitor the kinetics of polymerization reactions. For acrylate monomers, the disappearance of the vinyl double bond, which has a characteristic UV absorbance, can be tracked over time to determine the rate of polymerization. While specific studies focusing solely on the UV-Vis kinetic monitoring of this compound are not prevalent, the methodology is well-established for similar acrylate and methacrylate systems. For example, UV-Vis spectroscopy has been used to follow the disproportionation of Cu(I) complexes in SET-LRP (Single Electron Transfer-Living Radical Polymerization) of various acrylates, which is crucial for understanding the polymerization mechanism and kinetics. rsc.org This technique allows for real-time analysis of the reaction progress by monitoring changes in the absorbance of the reaction mixture.

Chromatographic Analysis

Chromatographic methods are essential for determining the macroscopic properties of polymers, such as molecular weight and molecular weight distribution, which are critical to their final physical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. mdpi.comsemanticscholar.org This technique separates polymer molecules based on their hydrodynamic volume in solution.

For polymers of this compound and its copolymers, GPC/SEC analysis is crucial for confirming that the polymerization is controlled (i.e., "living"). A controlled polymerization is characterized by a linear increase in molecular weight with monomer conversion and a low PDI, typically below 1.5. For example, in the atom transfer radical polymerization (ATRP) of solketal acrylate, aliquots are taken at different time points and analyzed by SEC to track the evolution of molecular weight and PDI. mdpi.com

After the synthesis of block copolymers, such as poly(solketal acrylate-b-N-isopropylacrylamide), SEC analysis shows a clear shift to higher molecular weights compared to the initial macroinitiator, confirming the successful chain extension. mdpi.com Similarly, GPC analysis of amphiphilic triblock copolymers containing poly(2,3-dihydroxypropyl methacrylate) blocks has been used to confirm unimodal molar mass distributions with PDI values between 1.29 and 1.40. acs.org

The choice of eluent is critical for accurate analysis. For amphiphilic copolymers containing hydrophilic PDHPA blocks, polar organic solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) are often used. mdpi.comsemanticscholar.org

The following table presents typical GPC/SEC data for polymers containing this compound or methacrylate.

| Polymer System | Mn ( g/mol ) | PDI (Mw/Mn) | Eluent | Significance | Reference |

| (PGMA₁₅)₂-PPO₃₄ | 10,700 | 1.29 | Water | Characterization of a well-defined amphiphilic block copolymer. | acs.org |

| (PGMA₂₂₁)₂-PPO₃₄ | 72,000 | 1.40 | Water | Demonstrates synthesis of high molecular weight block copolymers. | acs.org |

| PSKA-b-PNIPAAm | Varies | <1.5 | DMAc | Confirms controlled nature of ATRP and successful block copolymerization. | mdpi.com |

| Polyacrylate Prepolymer | 2.8 x 10⁴ | Not specified | THF | Characterization of a prepolymer before crosslinking. | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound monomers and for quantifying residual monomers in the resultant polymers. The purity of the initial monomer is critical, as impurities can significantly impact the final properties of the polymer. perkinelmer.com HPLC offers a robust and sensitive method for separating and quantifying various components in a sample. perkinelmer.com

In the context of acrylate-based polymers, HPLC is frequently used to determine the concentration of unreacted monomers. This is particularly important as residual monomers can be a concern in applications such as dental materials and food contact materials. nih.gove3s-conferences.org For instance, a common approach involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), followed by injection into the HPLC system. A gradient elution method, often using a mixture of water and acetonitrile (B52724), can effectively separate polar and non-polar monomers from the polymer matrix.

The choice of the stationary phase (column) and mobile phase is crucial for achieving good separation. Reversed-phase columns, such as C18, are commonly employed for the analysis of acrylate monomers. nih.gov Detection is typically performed using an ultraviolet (UV) detector, as acrylate compounds generally exhibit UV absorbance around 210 nm. e3s-conferences.org The method's sensitivity allows for the detection and quantification of monomers at low concentrations, often in the parts per million (ppm) or even parts per billion (ppb) range. nih.govnih.gov

Table 1: HPLC Parameters for Acrylate Monomer Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, ZORBAX SB-AQ) e3s-conferences.orgnih.gov |

| Mobile Phase | Gradient of water and acetonitrile e3s-conferences.org |

| Flow Rate | 0.5 - 1.0 mL/min nih.govmdpi.com |

| Detector | Diode Array Detector (DAD) or UV Detector e3s-conferences.org |

| Wavelength | ~210 nm e3s-conferences.org |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C nih.govmdpi.com |

This table presents a generalized set of HPLC parameters. Specific conditions may vary depending on the exact monomers and polymer system being analyzed.

Research has demonstrated the successful application of HPLC in quantifying a wide array of acrylate monomers. e3s-conferences.org For example, a study on the elution of monomers from orthodontic materials utilized HPLC to identify and quantify substances like bisphenol A (BPA), triethylene glycol dimethacrylate (TEGDMA), and urethane (B1682113) dimethacrylate (UDMA). nih.gov Another study established an HPLC method for the simultaneous determination of 12 different acrylate compounds in plastic food contact materials, achieving good separation and sensitivity. e3s-conferences.org These examples underscore the versatility and power of HPLC in ensuring the quality and safety of materials containing this compound and other acrylate derivatives.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from this compound. These methods provide critical information about the material's behavior as a function of temperature, which is vital for determining its processing conditions and end-use performance.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of key thermal transitions, most notably the glass transition temperature (Tg). The Tg is a critical parameter for amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

For polymers incorporating this compound, the Tg is influenced by the polymer's molecular weight, crosslink density, and the presence of other comonomers. DSC analysis of these polymers typically involves heating the sample at a controlled rate and observing the change in heat flow. The Tg is identified as a step-like change in the baseline of the DSC thermogram.

Table 2: Representative Glass Transition Temperatures (Tg) of Acrylate-Based Polymers

| Polymer System | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl methacrylate) (PMMA) | ~105 |

| Poly(ethyl acrylate) (PEA) | ~-24 |

| Poly(butyl acrylate) (PBA) | ~-54 |

This table provides illustrative Tg values for common acrylate homopolymers to demonstrate the range of thermal properties achievable. The specific Tg of a this compound-containing polymer will depend on its unique composition and structure.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition profile of materials. For polymers containing this compound, TGA provides crucial data on the temperature at which the polymer begins to degrade, the rate of degradation, and the amount of residual mass at high temperatures.

A typical TGA experiment involves heating a small amount of the polymer sample at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. The onset of weight loss indicates the initial decomposition temperature, which is a key measure of thermal stability. The shape of the curve and the temperatures of maximum weight loss rates can provide insights into the degradation mechanism of the polymer.

Table 3: Decomposition Temperatures of Selected Polymers from TGA Data

| Polymer | Onset Decomposition Temperature (°C) |

| Poly(methyl methacrylate) (PMMA) | ~280-300 |

| Polystyrene (PS) | ~350-375 |

This table shows typical decomposition temperature ranges for common polymers to provide context. The thermal stability of a this compound polymer will be specific to its formulation.

Light Scattering Techniques for Solution Properties

Light scattering techniques are fundamental for characterizing the behavior of polymers in solution. They provide valuable information about molecular weight, size, and aggregation, which are critical parameters for understanding and controlling the performance of polymers derived from this compound in various applications.

Dynamic Light Scattering (DLS) for Aggregate Size and Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. DLS works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations in scattered light intensity, while smaller particles move more rapidly, causing faster fluctuations.

For polymers containing this compound, DLS is particularly useful for studying their solution behavior, including the formation of aggregates or micelles. mdpi.com The hydrophilic nature of the 2,3-dihydroxypropyl group can lead to self-assembly in aqueous environments. DLS can determine the hydrodynamic radius (Rh) of these aggregates, providing insights into their size and stability under different conditions such as temperature, pH, and concentration. mdpi.com For example, research on thermoresponsive block copolymers containing poly(this compound) has utilized DLS to investigate the effect of the hydrophilic block on the size of the polymer's self-assembled structures. mdpi.com

Static Light Scattering (SLS) for Molecular Weight and Aggregation

Static Light Scattering (SLS) is a technique that measures the time-averaged intensity of light scattered by a polymer solution at various angles. This information can be used to determine the weight-average molecular weight (Mw) of the polymer, the radius of gyration (Rg), and the second virial coefficient (A2), which provides a measure of polymer-solvent interactions.

In the context of this compound polymers, SLS is a powerful tool for characterizing the absolute molecular weight without the need for column calibration, as is required in size exclusion chromatography. By measuring the scattered light intensity as a function of both angle and concentration, a Zimm plot can be constructed. Extrapolation of the data to zero angle and zero concentration yields the Mw, Rg, and A2. This information is crucial for understanding how the polymerization conditions affect the final molecular weight and for correlating molecular weight with the polymer's physical properties. SLS can also be used to study the aggregation of these polymers in solution, complementing the information obtained from DLS.

Mechanical and Rheological Characterization

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. In the context of poly(this compound) (PDHPA) and related polymers, DMA provides insights into their glass transition temperature (Tg), crosslink density, and mechanical performance under dynamic loading.

For instance, studies on hydrogels made from 2,3-dihydroxypropyl methacrylate (DHPMA) have utilized DMA to assess changes in stiffness during desorption. These analyses revealed that the change in stiffness accompanying water desorption was more pronounced in polymers also containing 2-hydroxyethyl methacrylate (HEMA). alfa-chemistry.com In another study, experimental adhesives containing 1,3-glycerol dimethacrylate (GDM) and glycerol (B35011) trimethacrylate (GTM) were analyzed using DMA. The results showed that these adhesives had significantly higher rubbery moduli compared to a control adhesive, indicating a higher crosslink density and a more heterogeneous polymer network structure. nih.gov The storage moduli of these materials gradually decreased with increasing temperature, with a sharp drop near the glass transition temperature. nih.gov

DMA has also been applied to polymeric blends. For example, blends of methyl methacrylate (MMA) with crosslinking monomers like bisphenol A glycerolate diacrylate (BPA.GDA) were characterized. mdpi.com The loss modulus (E'') curves showed a sharp drop in the glass transition region, followed by an increase attributed to the cross-linking of unreacted monomers. mdpi.com

A study on polyurethane (PUR) foams, where glycerol was used as a crosslinking agent, employed DMA to compare mechanical characterization results with various modeling approaches. nih.gov Furthermore, research on poly(glycerol sebacate)-methacrylate (PGS-M), an elastomeric degradable polymer, showed that the degree of methacrylation significantly affected its mechanical properties as determined by DMA. frontiersin.org

Below is a table summarizing DMA findings for various polymers containing glycerol-based methacrylate monomers:

| Material | Key DMA Findings | Reference |

| Poly(DHPMA-co-HEMA) Hydrogels | Change in stiffness during desorption is more pronounced with HEMA content. | alfa-chemistry.com |

| Adhesives with GDM and GTM | Higher rubbery moduli, indicating higher crosslink density. | nih.gov |

| MMA/BPA.GDA Blends | Sharp drop in loss modulus at Tg, followed by an increase due to post-curing. | mdpi.com |

| Poly(glycerol sebacate)-Methacrylate | Mechanical properties are significantly influenced by the degree of methacrylation. | frontiersin.org |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the surface of polymers containing this compound, as surface properties are critical for applications like biocompatible coatings and antifouling materials.

XPS has been used to characterize the surface of nonwoven polypropylene (B1209903) grafted with 2,3-dihydroxypropyl methacrylate (DHPMA). The results were clear and consistent with critical wetting surface tension measurements, allowing for the estimation of the grafted layer's thickness. researchgate.net In another study, XPS was employed to analyze the surface of amphiphilic graft copolymers with a poly(DHPMA) backbone and poly(dimethylsiloxane) (PDMS) side chains. acs.orgresearchgate.net The measurements were conducted under both dry and wet (frozen) conditions to understand the surface reorganization in response to environmental changes. acs.org

The conversion of protected polymer brushes to hydrophilic poly(DHPMA) brushes has also been confirmed using XPS. smolecule.com Following deprotection, a significant increase in surface hydrophilicity is observed through contact angle measurements, and XPS provides direct evidence of the successful conversion to hydroxyl functionalities. smolecule.com Similarly, the surface of block copolymers containing poly(2,3-dihydroxypropyl methacrylate) has been investigated using XPS to understand surface rearrangements in response to environmental changes from dry to wet conditions. acs.org

The table below highlights key findings from XPS analysis of PDHPA-based materials:

| Material System | Key XPS Findings | Reference |

| Polypropylene grafted with DHPMA | Confirmed grafting and allowed estimation of grafted layer thickness. | researchgate.net |

| Poly(DHPMA-g-PDMS) | Measured surface composition under dry and wet conditions, revealing surface reorganization. | acs.orgresearchgate.net |

| Poly(DHPMA) brushes | Confirmed complete conversion of protected groups to hydroxyl functionalities after deprotection. | smolecule.com |

| Block copolymers with PDHPA | Analyzed surface compositional changes in response to hydration. | acs.org |

Dielectric Relaxation Spectroscopy (DRS) and Broadband Dielectric Spectroscopy (BDS)

Dielectric Relaxation Spectroscopy (DRS), also known as Broadband Dielectric Spectroscopy (BDS), is a powerful technique for studying the molecular dynamics of polymers. It measures the dielectric properties of a material as a function of frequency and temperature, providing insights into relaxation processes associated with molecular motions.

DRS studies on a mixture of this compound and 1,3-dihydroxypropyl acrylate revealed two secondary relaxations (γ and β) well below the glass transition temperature, which are associated with localized molecular motions. researchgate.net The main (α) relaxation, corresponding to the glass transition, was also observed and showed a non-Arrhenian temperature dependence. researchgate.net

The dielectric properties of a cyanoethylated derivative of poly(2,3-dihydroxypropyl methacrylate) (CN-DPMA) were also investigated. nii.ac.jp This material exhibited a high dielectric permittivity. The study identified a β-relaxation due to local motions in the side chain and an α-relaxation associated with the main-chain motions. nii.ac.jp The dynamics of bio-inert polymers like PDHPA in hydrated states have also been explored using DRS, highlighting the role of water in their molecular mobility. d-nb.info

The versatility of DRS allows it to be applied across a wide frequency range, from 10⁻⁶ to 10¹⁰ Hz, making it suitable for studying a broad spectrum of molecular motions in polymer systems. kpi.ua It has been used to study the molecular dynamics of various polymer blends, including those with poly(methyl methacrylate), a structurally related polymer. psu.edu Furthermore, DRS can be used to monitor the kinetics of polymerization in real-time, including the transformation of a liquid monomer into a bulk glassy polymer. kpi.ua

Key findings from DRS/BDS studies on materials related to this compound are summarized below:

| Material | Relaxation Processes Observed | Key Findings | Reference |

| 2,3- and 1,3-dihydroxypropyl acrylate mixture | α, β, and γ relaxations | α-relaxation shows non-Arrhenian behavior. β and γ are localized motions. | researchgate.net |

| Cyanoethylated poly(2,3-dihydroxypropyl methacrylate) | α and β relaxations | High dielectric permittivity. β-relaxation from side-chain motion, α-relaxation from main-chain motion. | nii.ac.jp |

| Hydrated Poly(2,3-dihydroxypropyl methacrylate) | - | Water influences molecular dynamics. | d-nb.info |

Electron Microscopy (e.g., Transmission Electron Microscopy) for Morphology Analysis

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology of polymeric materials at the nanoscale. TEM provides direct imaging of the size, shape, and internal structure of polymer nanoparticles, block copolymer microstructures, and composite materials.

In the context of this compound polymers, TEM has been extensively used to characterize the morphology of nanoparticles and self-assembled structures. For example, poly(glycerol monomethacrylate) (PGMMA)-encapsulated upconverting nanoparticles were characterized by TEM, revealing a raspberry-like morphology that depended on the weight ratio of the components. rsc.org TEM has also been used to confirm the spherical nature and determine the average diameter of core-shell particles with a PGMMA shell. acs.org

The morphological evolution of block copolymer nano-objects synthesized via polymerization-induced self-assembly (PISA) has been studied in detail using TEM. rsc.org These studies have shown the formation of diverse morphologies, including spheres, worms, and vesicles, depending on the block copolymer composition and external conditions like temperature. rsc.orgacs.orgnih.gov For instance, a poly(glycerol monomethacrylate)-b-poly(2-hydroxypropyl methacrylate) block copolymer system was shown to form worm-like structures at 70 °C and flower-like fiber bundles at 20 °C. rsc.org

TEM has also been crucial in observing the surface rearrangement of block copolymer films containing poly(2,3-dihydroxypropyl methacrylate) when exposed to water. acs.org By staining the sample, it was possible to visualize how the hydrophobic surface under dry conditions was replaced by a hydrophilic one in a wet environment. acs.org

The table below summarizes morphological findings from TEM studies on various PDHPA-based systems:

| Material System | Observed Morphology | Key Findings | Reference |

| PGMMA-encapsulated nanoparticles | Raspberry-like | Morphology depends on the GMA/UCNP weight ratio. | rsc.org |

| Polystyrene-PGMMA core-shell particles | Spherical | Confirmed core-shell structure and allowed size measurement. | acs.org |

| P(GMA-stat-(MAm-GFF))-b-PHPMA block copolymers | Spheres, worms, vesicles, fiber bundles | Morphology is dependent on block lengths, composition, and temperature. | rsc.org |

| PGMA-PIPGMA diblock copolymer nanoparticles | Spherical | Confirmed well-defined spherical morphology. | acs.orgnih.gov |

| PDHPA-block-polystyrene films | Surface microdomains | Visualized surface restructuring from hydrophobic to hydrophilic upon hydration. | acs.org |

Advanced Research Applications of Materials Derived from 2,3 Dihydroxypropyl Acrylate

Hydrogel Development and Performance Characterization

Hydrogels based on poly(2,3-dihydroxypropyl acrylate) (PDHPA) are a major focus of research due to their high water content and biocompatibility, making them suitable for various biomedical applications. Their properties can be finely tuned by copolymerization with other monomers or by controlling the cross-linking density.

The performance of hydrogels is intrinsically linked to their ability to absorb and retain water, a property quantified by their swelling behavior. Research on the closely related poly(2,3-dihydroxypropyl methacrylate) (PDHPMA) shows that the degree of swelling increases with a higher content of the dihydroxypropyl monomer, which enhances the material's affinity for water. researchgate.netacs.orgscispace.com This is attributed to the hydrophilic nature of the vicinal diol groups on the polymer side chains.

The network structure of these hydrogels is characterized by a porous architecture, which is crucial for their functionality. Studies using scanning electron microscopy (SEM) have identified uniform, porous structures in hydrogels with high DHPMA content (60–90 mol %). researchgate.netacs.org This interconnected pore architecture is a vital characteristic for applications such as scaffolds in tissue engineering. lookchem.com The equilibrium water content and the permeability of these hydrogels can be controlled by the architecture of the preformed graft copolymers and the resulting microdomain structure. scispace.com

Table 1: Swelling and Network Properties of DHPMA-based Hydrogels| Property | Observation | Controlling Factor | Reference |

|---|---|---|---|

| Equilibrium Degree of Swelling | Increases with higher dihydroxypropyl monomer content. | Monomer concentration and hydrophilicity. | researchgate.netacs.orgscispace.com |

| Network Morphology | Uniform, interconnected porous structures. Pore diameters can vary (e.g., 20-30 μm). | Monomer composition (e.g., 60-90 mol% DHPMA). | researchgate.netacs.orglookchem.com |

| Water Structure | The ratio of freezing to non-freezing water tends to increase with DHPMA content. | Monomer content. | acs.org |

| Permeability | Can be controlled by the architecture of graft copolymers and microdomain structure. | Polymer architecture. | scispace.com |

The hydrophilic and porous nature of DHPA-derived hydrogels makes them excellent candidates for controlled drug delivery systems. ontosight.ai The design of these materials focuses on creating a polymer matrix that can encapsulate therapeutic agents and release them in a predictable manner. The release mechanism can be regulated by controlling the hydrogel's swelling behavior and cross-linking density. pharmtech.com

Amphiphilic block copolymers, which consist of a hydrophilic PDHPA block and a hydrophobic block like poly(l-lactide), can self-organize in aqueous solutions to form structures such as micelles. researchgate.net These aggregates can encapsulate hydrophobic molecules, with the degradation of the hydrophobic core allowing for a time-dependent release of the entrapped substance. researchgate.net The design of such systems allows for sustained release, which can be beneficial for long-term therapeutic applications. ontosight.ai

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. ontosight.ai Hydrogels derived from DHPA and its methacrylate (B99206) counterpart are investigated for this purpose due to their biocompatibility, hydrophilicity, and porous structure. acs.orgsmolecule.com

The hydrophilic surface of these hydrogels enhances cell adhesion and proliferation. smolecule.com The interconnected pore architecture is crucial as it allows for the transport of nutrients and removal of waste products, which is essential for cell survival and tissue formation. lookchem.com Research has shown that hydrogels with high DHPMA content can reduce fibrosis and inflammation, suggesting good tissue compatibility and a longer functional life for implants coated with these materials. acs.org The ability to create well-defined graft copolymers allows for precise control over the scaffold's properties to better support cell growth and differentiation. scispace.com

Table 2: Characteristics of DHPA-based Materials for Tissue Engineering| Characteristic | Relevance in Tissue Engineering | Reference |

|---|---|---|

| Biocompatibility | Low toxicity and does not elicit a significant immune response, reducing inflammation and fibrosis. | acs.orgsmolecule.com |

| Hydrophilicity | Promotes cell adhesion and proliferation on the scaffold surface. | smolecule.com |

| Porous Structure | Allows for nutrient and oxygen transport to, and waste removal from, the cells within the scaffold. | lookchem.com |

| Tunable Properties | The scaffold's mechanical properties and degradation rate can be controlled to match the target tissue. | scispace.com |

Research in Coatings and Adhesives

The inclusion of 2,3-Dihydroxypropyl acrylate (B77674) in polymer formulations for coatings and adhesives imparts desirable properties such as enhanced adhesion, flexibility, and durability. smolecule.comguidechem.com The hydroxyl groups play a critical role in these performance characteristics.